

# what is the structure of Labradimil (RMP-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Labradimil |           |
| Cat. No.:            | B1674209   | Get Quote |

An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)

### Introduction

**Labradimil**, also known by its development code RMP-7 and brand name Cereport, is a synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma stability and a longer half-life compared to the endogenous bradykinin.[2] **Labradimil** is a potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic application under investigation has been to transiently increase the permeability of the bloodbrain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides a comprehensive technical overview of the structure, mechanism of action, signaling pathways, and experimental data related to **Labradimil**, intended for researchers and drug development professionals.

# **Chemical Structure and Properties**

**Labradimil** is a complex peptide with specific amino acid substitutions designed to increase its stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-Gly-Thi-Ser-Pro-Tyr(Me)- $\psi$ (CH2NH)-Arg-OH.[1] These modifications, including the introduction of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced pharmacokinetic profile compared to native bradykinin.



| Property              | Value                                                                                                                                                                                               |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula      | C49H75N15O12S                                                                                                                                                                                       |
| Molecular Weight      | 1098.29 g/mol                                                                                                                                                                                       |
| IUPAC Name            | (S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide |
| SMILES String         | COC1=CC=C(C=C1)CINVALID-LINK N)C(=O)O">C@@HNC(=O) [C@@H]2CCCN2C(=O)INVALID-LINK NC(=O)INVALID-LINKNC(=O)CNC(=O) [C@@H]4CINVALID-LINKN)N">C@HO                                                       |
| Synonyms              | RMP-7, Lobradimil, Cereport, DRG-0182                                                                                                                                                               |
| Binding Affinity (Ki) | 0.54 nM for Bradykinin B2 Receptor[3]                                                                                                                                                               |

## **Mechanism of Action**

Labradimil functions as a selective agonist at the bradykinin B2 receptors, which are constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of Labradimil to these receptors initiates a signaling cascade that leads to a rapid and transient increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have revealed that this increased permeability is primarily achieved through the disengagement of tight junctions between the endothelial cells, creating a paracellular pathway for molecules to cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors. [6][7] The increase in permeability is transient, with the barrier beginning to restore within minutes after the cessation of Labradimil infusion and spontaneously restoring even with continuous infusion over 10 to 60 minutes.[6][7][10]





Click to download full resolution via product page

Logical flow of **Labradimil**'s mechanism of action.

# **Signaling Pathway**







Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), **Labradimil** activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately results in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]





Click to download full resolution via product page

Bradykinin B2 receptor signaling pathway activated by Labradimil.

## **Preclinical Data**



Preclinical studies in rat glioma models have demonstrated the efficacy of **Labradimil** in increasing the permeability of the BBTB to various compounds. These studies, often employing intracarotid infusions, have shown a significant and selective increase in the uptake of hydrophilic molecules into tumor tissue.[6][14]

| Tracer Compound        | Molecular Weight<br>(Da) | Fold Increase in<br>Permeability (Ki)<br>vs. Control | Reference |
|------------------------|--------------------------|------------------------------------------------------|-----------|
| α-aminoisobutyric acid | 103                      | 2.8                                                  | [14]      |
| Sucrose                | 342                      | 1.8                                                  | [14]      |
| Methotrexate           | 454.5                    | 2.9                                                  | [14]      |
| Inulin                 | 5000                     | 2.1                                                  | [14]      |
| Dextran                | 70,000                   | 10.3                                                 | [14]      |

Ki = Unidirectional transfer constant (microliters/gm/min)

Notably, **Labradimil** did not increase the permeability of the BBB or BBTB to the lipophilic drug BCNU.[6] The enhanced delivery of carboplatin in combination with **Labradimil** led to significantly prolonged survival in animal models.[1]

### **Clinical Data**

**Labradimil** has been evaluated in Phase I and II clinical trials in combination with carboplatin for the treatment of malignant gliomas in both adult and pediatric populations.

Phase I Study in Adults with Malignant Glioma[15]

- Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of intravenous RMP-7 with carboplatin.
- Patient Population: 14 patients with progressing malignant glioma.
- Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a target AUC of 5 or 7 mg/ml/min.



• Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was administered without additional side effects beyond those expected from carboplatin alone.

Phase II Study in Adults with Recurrent High-Grade Glioma[16]

- Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.
- Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and chemotherapy-pretreated (CP) groups.
- Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.
- Results:

| Patient Group                | Stable or<br>Improved<br>(Clinical) | Response<br>(Radiological:<br>Stable, PR, or<br>CR) | Complete or<br>Partial<br>Response<br>(CR/PR) | Median<br>Duration of<br>Response |
|------------------------------|-------------------------------------|-----------------------------------------------------|-----------------------------------------------|-----------------------------------|
| Chemotherapy<br>Naive (n=45) | 61%                                 | 79%                                                 | 32%                                           | 30.3 weeks                        |

| Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |

Randomized, Double-Blind, Placebo-Controlled Phase 2 Study[17]

- Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with placebo.
- Patient Population: 122 patients with recurrent malignant glioma.
- Results:







Outcome

RMP-7 + Carboplatin (n=60)

Placebo + Carboplatin (n=60)

Median Time to 9.7 weeks

Progression

RMP-7 + Carboplatin (n=60)

8.0 weeks

| Median Survival Time | 26.9 weeks | 19.9 weeks |

• Conclusion: The study did not show a statistically significant improvement in the primary endpoint of time to tumor progression at the dose and schedule used.

Phase II Study in Childhood Brain Tumors[8]

- Objective: To estimate the response rate and time to progression for the combination of lobradimil and carboplatin.
- Patient Population: 41 pediatric patients with various primary brain tumors.
- Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.
- Conclusion: The combination was found to be inactive in childhood high-grade gliomas and brainstem gliomas.

## **Experimental Protocols**

The following are representative methodologies for key experiments used in the evaluation of **Labradimil**, based on descriptions in the cited literature.

1. Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **Labradimil** for the bradykinin B2 receptor.





Click to download full resolution via product page

Workflow for a competitive receptor binding assay.

 Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled bradykinin (e.g., [3H]-bradykinin), unlabeled Labradimil, binding buffer, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.



#### Procedure:

- A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Labradimil.
- Non-specific binding is determined in parallel incubations containing an excess of unlabeled bradykinin.
- The reaction is allowed to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The concentration of Labradimil that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.
   [18]

#### 2. In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the effect of **Labradimil** on the permeability of an endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]





Click to download full resolution via product page

Workflow for an in vitro blood-brain barrier permeability assay.

• Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell culture medium, **Labradimil**, a tracer molecule (e.g., fluorescein-labeled dextran), plate reader or appropriate detector.



#### • Procedure:

- HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a confluent monolayer with robust tight junctions is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).
- The cell monolayer is treated by adding Labradimil at the desired concentration to the apical (upper) chamber. A vehicle control is run in parallel.
- Following a short pre-incubation with Labradimil, the tracer molecule is added to the apical chamber.
- At designated time intervals, aliquots are taken from the basolateral (lower) chamber.
- The concentration of the tracer in the collected samples is measured using a fluorometer or appropriate detector.
- The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer transport across the endothelial monolayer for both Labradimil-treated and control conditions.

#### 3. In Vivo Brain Tumor Permeability Study

This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of **Labradimil** on the delivery of a substance to a brain tumor, as described in studies using quantitative autoradiography.[6][14]

• Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, **Labradimil**, radiolabeled tracer (e.g., [14C]-carboplatin), anesthesia, autoradiography equipment.

#### Procedure:

- Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats.
   The tumors are allowed to grow for a set period.
- Drug and Tracer Administration: Animals are anesthetized. The experimental group receives an infusion of Labradimil (e.g., via the carotid artery or intravenously), followed



by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion with the tracer.

- Tissue Collection: After a defined circulation time, the animals are euthanized, and the brains are rapidly removed and frozen.
- Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray film or a phosphor screen.
- Quantification: The resulting autoradiograms are digitized and analyzed. The
  concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and
  the contralateral normal brain is quantified by comparison to radioactive standards.
- Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is calculated and compared between the **Labradimil**-treated and control groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RMP-7 : Potential as an Adjuvant to the Drug Treatment of Brain Tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor Wikipedia [en.wikipedia.org]
- 6. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 8. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway across blood-brain barrier opened by the bradykinin agonist, RMP-7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin receptor B2 Wikipedia [en.wikipedia.org]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracarotid infusion of RMP-7, a bradykinin analog: a method for selective drug delivery to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Quantification of In Vitro Blood-Brain Barrier Permeability PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. The effect of RMP-7 and its derivative on transporting Evans blue liposomes into the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the structure of Labradimil (RMP-7)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674209#what-is-the-structure-of-labradimil-rmp-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com